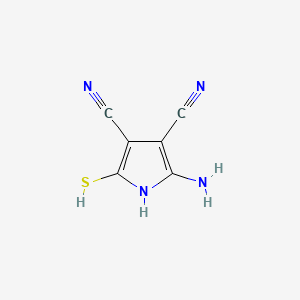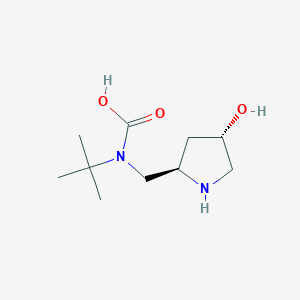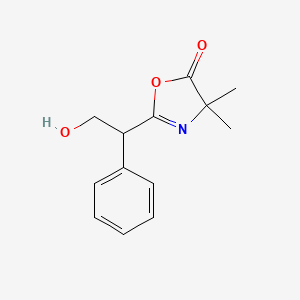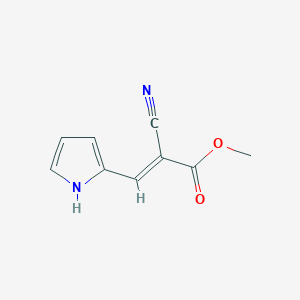
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is an organic compound that belongs to the class of cyanoacrylates It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate can be synthesized through several methods. One common approach involves the reaction of methyl cyanoacetate with pyrrole-2-carbaldehyde in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired cyanoacrylate compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the cyano group can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted cyanoacrylates depending on the nucleophile used.
科学的研究の応用
Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty polymers and materials with unique properties.
作用機序
The mechanism of action of methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate depends on its specific application. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, it may interact with specific enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved can vary based on the context of its use.
類似化合物との比較
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- (E)-methyl 3-(1H-pyrrol-2-yl)acrylate
- 5-Cyano-1-methyl-1H-pyrrol-2-ylboronic acid
Comparison: Methyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate is unique due to the presence of both a cyano group and an ester group attached to the pyrrole ring. This combination imparts distinct reactivity and properties compared to similar compounds. For example, the cyano group enhances its electrophilicity, making it more reactive in nucleophilic addition reactions. Additionally, the ester group can participate in esterification and transesterification reactions, providing versatility in synthetic applications.
特性
CAS番号 |
115324-60-2 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC名 |
methyl (E)-2-cyano-3-(1H-pyrrol-2-yl)prop-2-enoate |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7(6-10)5-8-3-2-4-11-8/h2-5,11H,1H3/b7-5+ |
InChIキー |
WYRPCJJCKOHWCM-FNORWQNLSA-N |
異性体SMILES |
COC(=O)/C(=C/C1=CC=CN1)/C#N |
正規SMILES |
COC(=O)C(=CC1=CC=CN1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


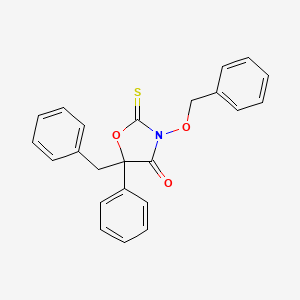
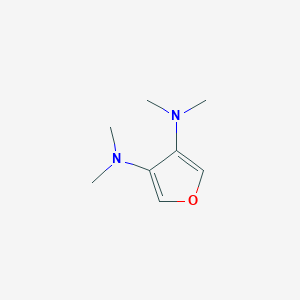

![4-Iodobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12888579.png)

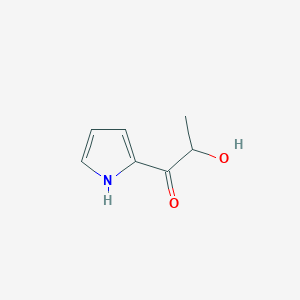
![2-Amino-3-ethyl-5,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium 4-methylbenzenesulfonate](/img/structure/B12888598.png)
![Benzaldehyde, 2-chloro-4-fluoro-5-[5-(trifluoromethyl)-3-isoxazolyl]-](/img/structure/B12888599.png)



